NSC12404

Description

Propriétés

IUPAC Name |

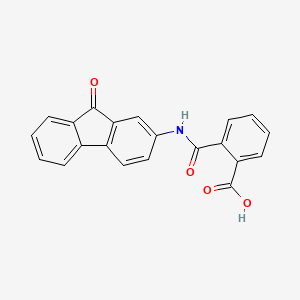

2-[(9-oxofluoren-2-yl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO4/c23-19-15-6-2-1-5-13(15)14-10-9-12(11-18(14)19)22-20(24)16-7-3-4-8-17(16)21(25)26/h1-11H,(H,22,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLSVPDXCXLNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279350 | |

| Record name | NSC12404 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-64-3 | |

| Record name | NSC12404 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC12404 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular intricacies of NSC12404: A Selective LPA2 Receptor Agonist with Anti-Apoptotic Properties

For Immediate Release

A deep dive into the mechanism of action of NSC12404 reveals its selective agonism for the lysophosphatidic acid receptor 2 (LPA2), a key player in cell survival and signaling. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of NSC12404's function, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

NSC12404 has been identified as a selective, non-lipid agonist for the LPA2 receptor, a member of the G protein-coupled receptor (GPCR) family. At higher concentrations, NSC12404 also exhibits antagonistic properties towards the LPA3 receptor. Its ability to activate LPA2 triggers a cascade of intracellular events that ultimately lead to anti-apoptotic effects, making it a compound of significant interest in therapeutic research.

Quantitative Analysis of Receptor Activity

The activity of NSC12404 at various lysophosphatidic acid receptors has been quantified through in vitro assays. The following table summarizes the key parameters, including the half-maximal effective concentration (EC50) and maximum effect (Emax) for its agonistic activity, as well as the half-maximal inhibitory concentration (IC50) and maximum inhibition (Imax) for its antagonistic activity. This data is crucial for understanding the potency and selectivity of NSC12404.

| Compound | Receptor | Agonist EC50 (µM) | Agonist Emax (%) | Antagonist IC50 (µM) | Antagonist Imax (%) |

| NSC12404 | LPA1 | - | 0 | - | 0 |

| LPA2 | 5.3 | 100 | - | - | |

| LPA3 | - | 0 | 7.8 | 95 | |

| LPA4 | - | 0 | - | 0 | |

| LPA5 | - | 0 | - | 0 | |

| LPA6 | - | 0 | - | 0 |

Core Signaling Mechanism

The binding of NSC12404 to the LPA2 receptor initiates a signaling cascade that is pivotal to its anti-apoptotic function. This process involves the recruitment and activation of several key intracellular proteins.

Upon activation by NSC12404, the LPA2 receptor couples with Gq protein, a member of the heterotrimeric G protein family. This coupling leads to the activation of Phospholipase C (PLC). Activated PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This transient increase in cytosolic calcium is a hallmark of LPA2 receptor activation.

Simultaneously, the activated LPA2 receptor forms a macromolecular signaling complex with the scaffold protein Na+/H+ Exchanger Regulatory Factor 2 (NHERF2) and the Thyroid Receptor Interacting Protein 6 (TRIP6).[1][2][3] This complex is crucial for the downstream propagation of the anti-apoptotic signal. The formation of this ternary complex facilitates the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a critical signaling cascade involved in cell survival and proliferation.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of NSC12404.

Calcium Mobilization Assay

This assay is used to determine the agonistic or antagonistic activity of a compound on Gq-coupled receptors like LPA2 by measuring changes in intracellular calcium concentration.

Cell Culture and Preparation:

-

HEK293 or CHO cells stably expressing the human LPA receptor of interest are cultured in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and grown overnight.

Assay Procedure:

-

The growth medium is removed, and cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffered saline solution for 1 hour at 37°C in the dark.

-

After incubation, the dye solution is removed, and the cells are washed again with the buffered saline solution.

-

The plate is placed in a fluorescence plate reader (e.g., FlexStation or FLIPR).

-

A baseline fluorescence reading is taken before the addition of the compound.

-

NSC12404 or other test compounds at various concentrations are automatically added to the wells.

-

Fluorescence is measured every 1.5 seconds for 120 seconds to monitor the change in intracellular calcium concentration.

-

For antagonist testing, cells are pre-incubated with the antagonist for 10-15 minutes before the addition of a known LPA receptor agonist.

Data Analysis: The change in fluorescence is calculated as the maximum peak response minus the baseline. EC50 and IC50 values are determined by plotting the dose-response curves using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).

Western Blot for ERK1/2 Activation

This technique is used to detect the phosphorylation of ERK1/2, a key downstream effector in the LPA2 signaling pathway, as a measure of receptor activation.

Cell Lysis and Protein Quantification:

-

Cells are seeded in 6-well plates and grown to 80-90% confluency.

-

Cells are serum-starved for 4-6 hours before stimulation.

-

Cells are treated with NSC12404 at the desired concentration and for various time points.

-

After treatment, the medium is removed, and cells are washed with ice-cold PBS.

-

Cells are lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Cell lysates are collected and centrifuged to pellet cellular debris.

-

The supernatant containing the protein is collected, and the protein concentration is determined using a BCA protein assay.

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (20-30 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.

-

The protein samples are separated by size on a 10% SDS-polyacrylamide gel.

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).

-

The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

The membrane is washed three times with TBST.

-

The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The membrane is washed again three times with TBST.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.

Data Analysis: The intensity of the p-ERK1/2 and total ERK1/2 bands is quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK1/2 activation.

Conclusion

NSC12404 acts as a selective agonist of the LPA2 receptor, initiating a Gq-mediated signaling cascade that involves the formation of a key signaling complex with NHERF2 and TRIP6, and subsequent activation of the pro-survival ERK1/2 pathway. This detailed understanding of its mechanism of action provides a solid foundation for further investigation into its therapeutic potential in conditions where modulating apoptosis is beneficial. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and molecular pharmacology.

References

- 1. Lysophosphatidic Acid 2 Receptor-mediated Supramolecular Complex Formation Regulates Its Antiapoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the LPA2 Receptor Signaling through the Carboxyl-Terminal Tail-Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NHERF2 specifically interacts with LPA2 receptor and defines the specificity and efficiency of receptor-mediated phospholipase C-beta3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

NSC12404: A Technical Guide to its Function as an LPA₂ Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NSC12404, a nonlipid small molecule identified as a weak agonist for the lysophosphatidic acid receptor 2 (LPA₂). While not extensively characterized, NSC12404 serves as a foundational tool compound for the exploration of LPA₂-specific pharmacology and signaling. This document summarizes the available quantitative data, outlines relevant experimental protocols for its characterization, and visualizes the key signaling pathways associated with LPA₂ receptor activation. The information presented herein is intended to support further research into the therapeutic potential of targeting the LPA₂ receptor.

Introduction to NSC12404 and the LPA₂ Receptor

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA₁₋₆.[1] The LPA₂ receptor, in particular, is implicated in a variety of physiological and pathophysiological processes, including cell survival, proliferation, migration, and cancer progression.[2] The discovery of subtype-specific agonists is crucial for dissecting the distinct roles of each LPA receptor.

NSC12404, with the chemical name 2-((9-oxo-9H-fluoren-2-yl)carbamoyl)benzoic acid, was serendipitously identified through a virtual screen as a weak but specific agonist of the LPA₂ receptor.[3] Its nonlipid structure makes it an interesting scaffold for the development of more potent and selective LPA₂ modulators. This guide will delve into the technical details of its known activity and the methodologies used for its evaluation.

Quantitative Data Summary

The agonist activity of NSC12404 at the LPA₂ receptor has been primarily characterized through functional assays, specifically by measuring intracellular calcium mobilization. The available quantitative data is summarized in the table below. It is important to note that a specific EC₅₀ value for NSC12404 has not been reported in the primary literature; it is consistently referred to as a "weak agonist."[3]

| Compound | Target Receptor | Assay Type | Cell Line | Parameter | Value | Reference |

| NSC12404 | LPA₂ | Calcium Mobilization | RH7777 cells expressing LPA₂ | Eₘₐₓ | ~50% of LPA (18:1) response | [3] |

| NSC12404 | LPA₁, LPA₃, LPA₄, LPA₅, LPA₆ | Calcium Mobilization | RH7777 cells expressing respective receptors | Activity | No agonist activity detected up to 10 µM | [3] |

| NSC12404 | LPA₃ | Calcium Mobilization (Antagonist mode) | RH7777 cells expressing LPA₃ | Activity | Inhibition of LPA (18:1) response | [3] |

Eₘₐₓ is the maximal response relative to the natural ligand LPA (18:1).

LPA₂ Receptor Signaling Pathways

Activation of the LPA₂ receptor by an agonist like NSC12404 initiates a cascade of intracellular signaling events. The LPA₂ receptor is known to couple to multiple heterotrimeric G proteins, primarily Gαᵢ, Gαᵩ, and Gα₁₂/₁₃.[2][4] This promiscuous coupling leads to the activation of several downstream effector pathways that regulate key cellular functions.

Caption: LPA₂ receptor signaling pathways activated by an agonist.

Experimental Protocols

The characterization of NSC12404 as an LPA₂ agonist relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays.

Cell Culture and Transfection

-

Cell Line: RH7777 rat hepatoma cells are a suitable host for recombinant LPA receptor expression as they lack endogenous LPA receptors.[1]

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Transfection: For stable expression, RH7777 cells are transfected with a mammalian expression vector (e.g., pcDNA3.1) containing the coding sequence for the human LPA₂ receptor using a suitable transfection reagent (e.g., Lipofectamine 2000). Stable clones are selected using an appropriate antibiotic (e.g., G418). Vector-transfected cells serve as a negative control.

Intracellular Calcium Mobilization Assay

This functional assay is the primary method used to quantify the agonist activity of compounds at Gᵩ-coupled receptors like LPA₂.

-

Principle: Agonist binding to the LPA₂ receptor activates the Gᵩ pathway, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ is detected by a fluorescent calcium indicator.

-

Materials:

-

Stable LPA₂-expressing RH7777 cells

-

Vector-control RH7777 cells

-

96-well or 384-well black, clear-bottom assay plates

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Krebs-Ringer-HEPES buffer (KRHB): 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 6 mM glucose, 2 mM CaCl₂, pH 7.4

-

NSC12404 and LPA (18:1) stock solutions in DMSO

-

-

Procedure:

-

Cell Plating: Seed the LPA₂-expressing and vector-control RH7777 cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in KRHB.

-

Aspirate the culture medium from the cell plates and add the loading buffer to each well.

-

Incubate the plates at 37°C for 60 minutes in the dark.

-

-

Washing: Gently wash the cells twice with KRHB to remove extracellular dye.

-

Compound Addition and Fluorescence Measurement:

-

Place the assay plate into a fluorescence plate reader (e.g., FlexStation or FLIPR).

-

Record a baseline fluorescence reading for approximately 20 seconds.

-

Add varying concentrations of NSC12404 or the control agonist LPA (18:1) to the wells.

-

Continue to record the fluorescence intensity for at least 2 minutes.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Normalize the response to the maximal response induced by the saturating concentration of LPA (18:1).

-

Plot the normalized response against the log of the agonist concentration to generate a dose-response curve and determine Eₘₐₓ and EC₅₀ values.

-

-

Caption: Experimental workflow for the calcium mobilization assay.

Receptor Binding Assay (Theoretical Protocol)

While no direct binding data for NSC12404 at the LPA₂ receptor has been published, a competitive radioligand binding assay would be the standard method to determine its binding affinity (Kᵢ).

-

Principle: This assay measures the ability of an unlabeled compound (NSC12404) to compete with a radiolabeled ligand (e.g., [³H]-LPA) for binding to the LPA₂ receptor in a membrane preparation.

-

Materials:

-

Membrane preparations from cells overexpressing the LPA₂ receptor.

-

Radiolabeled LPA (e.g., [³H]-LPA).

-

Unlabeled NSC12404.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

-

Glass fiber filter mats.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, combine the LPA₂ receptor-containing membranes, a fixed concentration of [³H]-LPA (typically at its K₋ value), and varying concentrations of unlabeled NSC12404.

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine non-specific binding in the presence of a saturating concentration of unlabeled LPA.

-

Calculate the specific binding at each concentration of NSC12404.

-

Plot the percent specific binding against the log concentration of NSC12404 to generate a competition curve and determine the IC₅₀.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

-

Conclusion and Future Directions

NSC12404 is a valuable, albeit weak, tool compound for the study of the LPA₂ receptor. Its specificity for LPA₂ over other LPA receptor subtypes makes it a useful probe for initial investigations into LPA₂-mediated cellular functions. The data and protocols presented in this guide provide a foundation for researchers to utilize and further characterize this molecule.

Future research should focus on:

-

Determining a precise EC₅₀ value for NSC12404 at the LPA₂ receptor.

-

Performing radioligand binding assays to quantify its binding affinity (Kᵢ).

-

Investigating the specific downstream signaling pathways activated by NSC12404, such as Akt or ERK phosphorylation, in LPA₂-expressing cells.

-

Utilizing NSC12404 as a starting point for medicinal chemistry efforts to develop more potent and selective LPA₂ receptor agonists and antagonists.

By building upon the knowledge of this foundational compound, the scientific community can continue to unravel the complex biology of the LPA₂ receptor and explore its potential as a therapeutic target.

References

- 1. Identification and Characterization of a Novel Lysophosphatidic Acid Receptor, p2y5/LPA6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of the LPA2 Receptor Signaling through the Carboxyl-Terminal Tail-Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Apoptotic Effects of NSC12404: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or unwanted cells. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Consequently, molecules that can modulate apoptotic pathways are of significant interest in drug discovery and development. NSC12404 has emerged as a noteworthy small molecule with the potential to influence cell survival. This technical guide provides an in-depth overview of the anti-apoptotic effects of NSC12404, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

NSC12404 is a non-lipid, drug-like compound identified through virtual screening as a selective agonist for the Lysophosphatidic Acid Receptor 2 (LPA2).[1] The LPA2 receptor, a G protein-coupled receptor, is increasingly recognized for its role in mediating pro-survival and anti-apoptotic signals.[1][2][3] Activation of the LPA2 receptor has been shown to protect cells from a variety of apoptotic stimuli, including those induced by chemotherapy and radiation.[1][2] This guide will delve into the signaling pathways modulated by NSC12404 and provide researchers with the necessary information to investigate its cytoprotective properties.

Quantitative Data on Anti-Apoptotic Effects

The anti-apoptotic activity of LPA2 agonists, including compounds structurally related to NSC12404, has been quantified in various in vitro models of apoptosis. The following tables summarize key findings from studies on GRI977143, a structurally similar and potent LPA2 agonist, which serves as a surrogate to illustrate the potential efficacy of NSC12404.

Table 1: Inhibition of Caspase Activity by GRI977143 in Apoptosis Models

| Apoptosis Model | Cell Line | Apoptotic Stimulus | GRI977143 Concentration | % Decrease in Caspase 8 Activation | Reference |

| Intrinsic | LPA2-transduced MEF | Doxorubicin | 10 µM | 41 ± 5% | [1] |

Table 2: Reduction of DNA Fragmentation by LPA2 Agonists

| Cell Line | Apoptotic Stimulus | LPA2 Agonist | Agonist Concentration | % Reduction in DNA Fragmentation | Reference |

| LPA2-transduced MEF | Doxorubicin | GRI977143 | 10 µM | 41 ± 2% | [1] |

| IEC-6 | TNF-α/CHX | GRI977143 | 10 µM | Significant Reduction | [1] |

Signaling Pathways of NSC12404-Mediated Anti-Apoptosis

NSC12404 exerts its anti-apoptotic effects by activating the LPA2 receptor, which in turn initiates a cascade of intracellular signaling events that promote cell survival. A key mechanism involves the assembly of a macromolecular signaling complex and the activation of pro-survival kinases.

Upon binding of NSC12404, the LPA2 receptor recruits the scaffold protein Na+/H+ Exchanger Regulatory Factor 2 (NHERF2) and the Thyroid Receptor Interacting Protein 6 (TRIP6).[1] This complex formation is a critical step in the anti-apoptotic signaling pathway. The activation of the LPA2 receptor also leads to the stimulation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway, a well-established signaling cascade involved in cell proliferation and survival.[1]

Caption: NSC12404 anti-apoptotic signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-apoptotic effects of NSC12404.

Cell Viability Assay (MTT Assay)

This protocol is a representative method for assessing cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is proportional to the number of viable cells.

Materials:

-

NSC12404

-

Cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of NSC12404 and an appropriate apoptotic stimulus (e.g., doxorubicin, TNF-α). Include untreated and vehicle-treated controls.

-

Incubate for the desired period (e.g., 24-48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol outlines a standard method for quantifying apoptosis by flow cytometry.

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, cells that are Annexin V positive and PI negative are in early apoptosis, while cells that are positive for both are in late apoptosis or necrosis.

Materials:

-

NSC12404

-

Apoptotic stimulus

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Plate cells and treat with NSC12404 and an apoptotic stimulus as described for the cell viability assay.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This protocol is a representative method for measuring caspase activity.

Principle: The Caspase-Glo® 3/7 Assay provides a proluminescent substrate for caspase-3 and -7. Cleavage of the substrate by active caspases releases a substrate for luciferase, and the resulting luminescent signal is proportional to the amount of caspase activity.

Materials:

-

NSC12404

-

Apoptotic stimulus

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Reagent

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and treat as previously described.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.

-

Measure the luminescence of each sample using a luminometer.

Western Blot Analysis of Apoptotic Proteins

This protocol provides a general framework for analyzing the expression of key apoptotic proteins.

Principle: Western blotting is used to detect specific proteins in a sample. This can be used to assess changes in the levels of pro-apoptotic (e.g., Bax, cleaved Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins following treatment with NSC12404.

Materials:

-

NSC12404

-

Apoptotic stimulus

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with NSC12404 and an apoptotic stimulus.

-

Lyse the cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample and separate by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

NSC12404 represents a promising small molecule for the modulation of apoptosis through the selective activation of the LPA2 receptor. The data and protocols presented in this guide provide a solid foundation for researchers to investigate its anti-apoptotic effects in various cellular contexts. Further studies are warranted to fully elucidate the therapeutic potential of NSC12404 in diseases characterized by excessive apoptosis. The detailed methodologies and an understanding of the underlying signaling pathways will be crucial for advancing this research.

References

- 1. Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

Unraveling the Structure-Activity Relationship of NSC12404: A Guide for Drug Discovery Professionals

An In-depth Technical Whitepaper on the Core Structure-Activity Relationship, Mechanism of Action, and Experimental Protocols Related to the LPA2 Receptor Agonist NSC12404.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of NSC12404, a selective, non-lipid agonist of the Lysophosphatidic Acid Receptor 2 (LPA2). Identified through virtual screening, NSC12404 serves as a prototype hit compound for the development of novel therapeutics targeting LPA2-mediated signaling pathways, which are implicated in a range of physiological and pathological processes, including cell proliferation and protection from apoptosis. This document is intended for researchers, scientists, and drug development professionals seeking detailed insights into the molecular interactions and functional activity of NSC12404 and related compounds.

Core Findings and Data Presentation

NSC12404 was serendipitously discovered during a virtual screen utilizing a structure-based pharmacophore of the LPA1 receptor.[1][2] While not the primary target of the initial study, NSC12404 was identified as a weak but selective agonist of the LPA2 receptor.[1][2] Further screening of chemical libraries based on the NSC12404 scaffold led to the identification of additional non-lipid LPA2 agonists, including GRI977143, H2L5547924, and H2L5828102.[1]

The activity of these compounds was primarily assessed through their ability to induce calcium mobilization in cell lines engineered to express individual LPA receptor subtypes. The quantitative data from these assays are summarized in the table below.

Table 1: Receptor Specificity and Activity of NSC12404 and Related LPA2 Agonists

| Compound | LPA1 | LPA2 | LPA3 | LPA4 | LPA5 | LPA6 | GPR87 | P2Y10 |

| NSC12404 | No Effect | Agonist | Inhibitor | No Effect | No Effect | No Effect | No Effect | No Effect |

| GRI977143 | No Effect | Agonist | Inhibitor | No Effect | No Effect | No Effect | No Effect | No Effect |

| H2L5547924 | Partial Inhibitor | Agonist | Partial Inhibitor | Partial Inhibitor | Not Specified | Not Specified | Partial Inhibitor | Partial Inhibitor |

| H2L5828102 | Partial Inhibitor | Agonist | Full Inhibitor | No Effect | Not Specified | Not Specified | Partial Inhibitor | Partial Inhibitor |

Data sourced from Kiss et al., "Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions".[1] "Agonist" indicates activation of the receptor, while "Inhibitor" denotes blockage of the receptor's response to its natural ligand, LPA. "Partial Inhibitor" refers to incomplete blockage. All compounds were tested up to a concentration of 10 µM.[1]

Structure-Activity Relationship Insights

A classical structure-activity relationship study involving systematic chemical modifications of NSC12404 has not been published. The identified active compounds originate from screening of diverse chemical libraries. However, a comparative analysis of their structures and activities provides initial insights into the pharmacophore for LPA2 agonism.

NSC12404 and the other identified compounds are non-lipid in nature, distinguishing them from the endogenous ligand, lysophosphatidic acid.[1][2] This suggests that the glycerol backbone of LPA is not an absolute requirement for LPA2 activation.[3] The discovery of these compounds validates the potential for developing small-molecule, non-lipid LPA2 agonists with potentially improved drug-like properties.

Docking studies of NSC12404 into a homology model of the LPA2 receptor have been performed to identify key interaction sites.[1] These computational models suggest that specific amino acid residues within a 4.5 Å radius of the docked ligand are crucial for binding and activation.[1] The pharmacophore model developed from these studies highlights three main feature sites based on the interactions between the agonists and the receptor.[1]

Experimental Protocols

The primary assay used to characterize NSC12404 and related compounds was a calcium mobilization assay in cells stably expressing individual LPA receptor subtypes.

Calcium Mobilization Assay

Objective: To determine the agonist or antagonist activity of test compounds at specific LPA receptors by measuring changes in intracellular calcium concentration.

Cell Lines: RH7777 cells stably transfected to express one of the following human receptors: LPA1, LPA2, LPA3, LPA4, LPA5, LPA6, GPR87, or P2Y10. A vector-transfected RH7777 cell line is used as a negative control.

Methodology:

-

Cell Culture: Cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

-

Cell Plating: Cells are seeded into 96-well black-wall, clear-bottom plates and grown to confluence.

-

Serum Starvation: Prior to the assay, the growth medium is replaced with serum-free DMEM, and the cells are incubated for at least 4 hours to minimize basal receptor activation.

-

Dye Loading: The serum-free medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

Compound Addition and Measurement: The plate is placed in a fluorometric imaging plate reader (FLIPR). The baseline fluorescence is measured before the automated addition of test compounds at various concentrations.

-

Data Acquisition: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are monitored in real-time for several minutes after compound addition.

-

Agonist Testing: Compounds are added to measure their ability to directly stimulate an increase in intracellular calcium.

-

Antagonist Testing: To test for inhibitory activity, cells are pre-incubated with the test compound for a short period before the addition of a known concentration of LPA (typically the EC

75concentration) to determine if the compound can block the LPA-induced calcium response.[1] -

Data Analysis: The change in fluorescence is quantified, and dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.

Visualizing the Molecular and Experimental Landscape

To better understand the context of NSC12404's activity, the following diagrams illustrate the relevant signaling pathway and the experimental workflow that led to its discovery.

Caption: LPA2 receptor activation by agonists like NSC12404 stimulates Gαq, leading to PLC activation and subsequent IP3-mediated calcium release from the endoplasmic reticulum.

Caption: The discovery process for NSC12404 began with virtual screening, followed by in vitro validation of its activity and selectivity using calcium mobilization assays.

References

Discovery and Initial Characterization of NSC12404: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC12404 is a small molecule identified as a selective ligand for the lysophosphatidic acid (LPA) receptor family. Initially discovered through a serendipitous finding during a virtual screening campaign targeting the LPA1 receptor, subsequent characterization revealed its activity as a weak partial agonist of the LPA2 receptor and an antagonist of the LPA3 receptor at higher concentrations. This technical guide provides a comprehensive overview of the discovery, initial characterization, and signaling pathways associated with NSC12404, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Discovery via Virtual Screening

NSC12404 was identified from the National Cancer Institute (NCI) chemical database during a structure-based virtual screen originally aimed at discovering novel ligands for the LPA1 receptor.[1] This computational approach utilized a homology model of the target receptor to dock and score a large library of small molecules, prioritizing candidates with favorable predicted binding energies and interactions. While the primary goal was to identify LPA1 ligands, the screening serendipitously uncovered NSC12404 as a compound with activity at other LPA receptor subtypes.

Virtual Screening Workflow

The virtual screening process that led to the identification of NSC12404 followed a standardized workflow for G protein-coupled receptor (GPCR) ligand discovery. This multi-step process is designed to computationally enrich a small subset of promising compounds from a vast chemical library for subsequent experimental validation.

Pharmacological Characterization

The initial characterization of NSC12404's pharmacological activity was primarily conducted using a calcium mobilization assay in cell lines engineered to stably express individual LPA receptor subtypes.[1] This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) upon receptor activation, a hallmark of Gq-coupled GPCR signaling.

Quantitative Data Summary

The following table summarizes the quantitative pharmacological data for NSC12404 at the LPA2 and LPA3 receptors.

| Compound | Target Receptor | Activity | Potency (µM) | Efficacy (% of LPA 18:1 response) |

| NSC12404 | LPA2 | Weak Partial Agonist | EC50: >10 | ~20% |

| NSC12404 | LPA3 | Antagonist | IC50: ~10 | N/A (Inhibitory) |

Data extrapolated from dose-response curves presented in the cited literature. The EC50 for LPA2 agonism was not precisely determined but was greater than the highest concentration tested (10 µM).

Experimental Protocol: Calcium Mobilization Assay

The following protocol outlines the key steps for assessing the activity of compounds like NSC12404 on LPA receptors using a fluorescence-based calcium mobilization assay.

Materials:

-

Cell Lines: Adherent cell lines (e.g., HEK293, CHO, or RH7777) stably transfected with the human LPA receptor of interest (e.g., LPA1, LPA2, LPA3). A vector-transfected control cell line is also required.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

-

Probenecid: An anion-exchange transport inhibitor to prevent dye leakage.

-

Pluronic F-127: A non-ionic surfactant to aid in dye loading.

-

Test Compound: NSC12404 dissolved in DMSO.

-

Reference Agonist: LPA 18:1.

-

Microplates: 96-well or 384-well black-walled, clear-bottom microplates.

-

Fluorescence Plate Reader: An instrument capable of kinetic reading of fluorescence with automated injection (e.g., FlexStation or FLIPR).

Procedure:

-

Cell Plating:

-

Seed the LPA receptor-expressing and control cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM, probenecid, and Pluronic F-127 in assay buffer.

-

Aspirate the culture medium from the cell plates and wash once with assay buffer.

-

Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.

-

-

Compound Preparation:

-

Prepare serial dilutions of NSC12404 and the reference agonist (LPA 18:1) in assay buffer. For antagonist testing, prepare a fixed concentration of the reference agonist.

-

-

Fluorescence Measurement:

-

Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

-

Agonist Mode:

-

Establish a baseline fluorescence reading for each well.

-

Automatically inject the different concentrations of NSC12404 or LPA 18:1 into the wells.

-

Record the fluorescence intensity over time (typically for 60-120 seconds) to measure the peak [Ca2+]i response.

-

-

Antagonist Mode:

-

Establish a baseline fluorescence reading.

-

Inject the different concentrations of NSC12404 and incubate for a short period (e.g., 5-15 minutes).

-

Inject a fixed, sub-maximal concentration (e.g., EC80) of LPA 18:1.

-

Record the fluorescence intensity over time to measure the inhibition of the LPA-induced response.

-

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the maximal response induced by the reference agonist.

-

Plot the normalized response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists) values.

-

Signaling Pathway of NSC12404 at the LPA2 Receptor

Activation of the LPA2 receptor by an agonist typically leads to the activation of multiple downstream signaling cascades. While NSC12404 is a weak partial agonist, it is expected to engage these pathways, albeit with lower efficacy than a full agonist like LPA. One of the key pathways activated by LPA2 is the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.[2][3][4]

LPA2-Mediated ERK Activation

The binding of an agonist to the Gq-coupled LPA2 receptor initiates a signaling cascade that results in the phosphorylation and activation of ERK1/2. This pathway plays a crucial role in regulating cellular processes such as proliferation, survival, and migration.

Conclusion

NSC12404 represents an interesting chemical scaffold that was serendipitously identified through virtual screening. Its initial characterization has revealed a dual activity profile, acting as a weak partial agonist at the LPA2 receptor and an antagonist at the LPA3 receptor. The methodologies and findings presented in this technical guide provide a foundational understanding of NSC12404 for researchers in the fields of GPCR pharmacology and drug discovery. Further investigation into the structure-activity relationship of the NSC12404 scaffold could lead to the development of more potent and selective modulators of LPA receptors, which are implicated in a variety of physiological and pathological processes.

References

- 1. Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms in LPA-induced tumor cell migration: critical role of phosphorylated ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Applications of NSC12404: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC12404 has been identified as a weak agonist for the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor implicated in various cellular processes, including cell survival and proliferation.[1] While direct in-vitro studies comprehensively detailing the effects of NSC12404 on cancer cells are limited, its activity as an LPA2 agonist allows for informed hypotheses regarding its potential biological functions. This technical guide synthesizes the available information on NSC12404 and related LPA2 agonists to provide a framework for future in-vitro investigations, particularly within the context of glioblastoma research.

LPA2 receptor signaling has been shown to confer anti-apoptotic effects and promote chemoresistance in some cancer cell lines.[1][2] Studies on structurally similar and more potent LPA2 agonists, such as GRI977143, have demonstrated significant anti-apoptotic actions, including the inhibition of caspases and the activation of pro-survival signaling pathways like the ERK1/2 cascade.[1] It is therefore plausible that NSC12404, through its interaction with the LPA2 receptor, may elicit similar anti-apoptotic and pro-survival responses in cancer cells.

This guide provides a summary of the known characteristics of NSC12404, detailed experimental protocols for investigating its effects on cell viability, apoptosis, and cell cycle, and visual representations of the implicated signaling pathways.

Quantitative Data Summary

| Compound | Target Receptor | Assay Type | Cell Line | Observed Effect | Reference |

| NSC12404 | LPA2 | Ca²+ Mobilization Assay | RH7777 | Weak Agonist Activity |

Core Experimental Protocols

The following are detailed protocols for key in-vitro experiments to characterize the biological effects of NSC12404 on glioblastoma cell lines. These are generalized methods that should be optimized for specific cell lines and experimental conditions.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is for determining the effect of NSC12404 on the viability of glioblastoma cells.

Materials:

-

Glioblastoma cell line (e.g., U87 MG, T98G)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

NSC12404 stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of NSC12404 in complete culture medium.

-

After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of NSC12404. Include a vehicle control (medium with the same concentration of solvent used to dissolve NSC12404).

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

At the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying NSC12404-induced apoptosis and necrosis.

Materials:

-

Glioblastoma cells

-

NSC12404

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of NSC12404 for a specified time.

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol is for determining the effect of NSC12404 on cell cycle distribution.

Materials:

-

Glioblastoma cells

-

NSC12404

-

70% cold ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with NSC12404 as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of the PI signal.

Western Blot Analysis for Apoptosis and Signaling Markers

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and signaling pathways.

Materials:

-

Glioblastoma cells treated with NSC12404

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against cleaved Caspase-3, PARP, p-ERK, total ERK, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Visualizations

Based on the known function of NSC12404 as an LPA2 agonist and data from related compounds, the following signaling pathways are likely to be modulated by NSC12404.

Hypothesized Anti-Apoptotic Signaling Pathway of NSC12404

Activation of the LPA2 receptor by NSC12404 is expected to initiate a signaling cascade that promotes cell survival and inhibits apoptosis. This is likely to involve the activation of the Ras-Raf-MEK-ERK (MAPK) pathway, leading to the inhibition of pro-apoptotic proteins and the promotion of cell survival.

References

In-Depth Technical Guide: The Effect of NSC12404 on G-Protein Coupled Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC12404 is a selective, non-lipid agonist for the G-protein coupled lysophosphatidic acid (LPA) receptors, specifically targeting the LPA2 and LPA3 subtypes.[1] LPA receptors are implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and cancer progression. Understanding the interaction of novel compounds like NSC12404 with these receptors is crucial for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the effects of NSC12404 on GPCR signaling, with a focus on its mechanism of action, quantitative data, and the experimental protocols used for its characterization. The primary signaling pathway activated by NSC12404 through LPA2/LPA3 is the Gq-mediated pathway, leading to an increase in intracellular calcium. Furthermore, this compound has been shown to exhibit anti-apoptotic effects, a significant attribute for investigation in cancer biology and other therapeutic areas.

Quantitative Data: Potency and Selectivity of NSC12404

The activity of NSC12404 on various LPA receptor subtypes was primarily assessed using calcium mobilization assays in rat hepatoma RH7777 cells stably expressing individual human LPA receptors. The results demonstrate that NSC12404 is a potent agonist for LPA2 and LPA3 receptors, with significantly lower or no activity at other tested LPA receptors.

| Compound | Receptor | EC50 (µM) |

| NSC12404 | LPA1 | >10 |

| LPA2 | 1.8 | |

| LPA3 | 3.2 | |

| LPA4 | >10 | |

| LPA5 | >10 | |

| LPA6 | >10 |

Table 1: Potency (EC50) of NSC12404 on various human LPA receptor subtypes as determined by calcium mobilization assay in RH7777 cells. Data extracted from Kiss G.N., et al. Mol Pharmacol. 2012.

Signaling Pathways Modulated by NSC12404

NSC12404, by activating LPA2 and LPA3 receptors, primarily initiates signaling through the Gq alpha subunit of heterotrimeric G-proteins. This activation leads to a cascade of intracellular events culminating in an increase in cytosolic calcium concentration. The compound's anti-apoptotic effects are also a key feature of its signaling profile.

Gq-Mediated Calcium Mobilization Pathway

The canonical signaling pathway for LPA2 and LPA3 receptors involves the activation of Phospholipase C (PLC) by the Gq alpha subunit. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium is a key second messenger that mediates a variety of cellular responses.

Anti-Apoptotic Signaling Pathway

NSC12404 has been identified as a compound with anti-apoptotic actions. While the precise, detailed pathway has not been fully elucidated in the primary literature, GPCR-mediated anti-apoptotic signaling often involves the activation of pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways can lead to the phosphorylation and inactivation of pro-apoptotic proteins (e.g., Bad) and the upregulation of anti-apoptotic proteins (e.g., Bcl-2).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of NSC12404's effects on GPCR signaling.

Calcium Mobilization Assay

This assay is the primary method used to determine the potency and selectivity of NSC12404 on LPA receptors.

Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to NSC12404 stimulation in cells expressing specific LPA receptors.

Materials:

-

Cell Line: Rat hepatoma RH7777 cells stably transfected with individual human LPA receptor subtypes (LPA1-6).

-

Calcium Indicator Dye: Fluo-4 AM (or equivalent calcium-sensitive fluorescent dye).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid.

-

Compound: NSC12404 dissolved in DMSO to create a stock solution, then serially diluted in assay buffer.

-

Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurements in a microplate format.

Protocol:

-

Cell Plating: Seed the RH7777 cells expressing the desired LPA receptor subtype into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: The following day, remove the culture medium and wash the cells gently with assay buffer. Add the Fluo-4 AM dye-loading solution (reconstituted according to the manufacturer's instructions and diluted in assay buffer) to each well.

-

Incubation: Incubate the plate for 45-60 minutes at 37°C in a 5% CO2 incubator to allow for dye uptake and de-esterification.

-

Compound Preparation: During the incubation, prepare a serial dilution of NSC12404 in a separate compound plate.

-

Fluorescence Measurement: Place the cell plate and the compound plate into the FLIPR instrument. The instrument will first establish a baseline fluorescence reading for each well.

-

Compound Addition and Data Acquisition: The instrument will then automatically add the NSC12404 dilutions from the compound plate to the cell plate while simultaneously recording the fluorescence intensity over time (typically at 1-second intervals for 2-3 minutes).

-

Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. The ΔF values are then plotted against the logarithm of the NSC12404 concentration, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

cAMP Assay (Hypothetical for NSC12404)

LPA receptors can also couple to Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels. While not explicitly detailed for NSC12404 in the primary reference, a cAMP assay would be a logical next step to fully characterize its signaling profile.

Objective: To determine if NSC12404 can inhibit forskolin-stimulated cAMP production in cells expressing LPA2 or LPA3 receptors.

Materials:

-

Cell Line: A suitable cell line (e.g., CHO or HEK293) expressing LPA2 or LPA3 receptors.

-

cAMP Assay Kit: A commercially available kit based on principles such as HTRF, ELISA, or bioluminescence (e.g., Promega's cAMP-Glo™ Assay).

-

Stimulant: Forskolin (to activate adenylyl cyclase and raise basal cAMP levels).

-

Compound: NSC12404 dissolved in DMSO and serially diluted.

-

Instrumentation: A plate reader compatible with the chosen cAMP assay kit.

Protocol:

-

Cell Plating: Seed the cells into a suitable microplate.

-

Compound Incubation: Pre-incubate the cells with serial dilutions of NSC12404 for a defined period (e.g., 15-30 minutes).

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.

-

Lysis and Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for the chosen assay kit.

-

Data Analysis: The signal (e.g., luminescence or fluorescence ratio) is inversely proportional to the amount of cAMP. The percentage of inhibition of the forskolin response is calculated for each NSC12404 concentration, and the IC50 value is determined.

β-Arrestin Recruitment Assay (Hypothetical for NSC12404)

To investigate potential G-protein-independent signaling and receptor desensitization, a β-arrestin recruitment assay would be employed.

Objective: To measure the recruitment of β-arrestin to LPA2 or LPA3 receptors upon stimulation with NSC12404.

Materials:

-

Cell Line: A cell line engineered for a β-arrestin recruitment assay (e.g., U2OS or CHO cells) co-expressing the LPA receptor fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., DiscoveRx PathHunter® or Promega NanoBRET™).

-

Assay Reagents: Substrate and detection reagents specific to the chosen assay technology.

-

Compound: NSC12404 dissolved in DMSO and serially diluted.

-

Instrumentation: A luminometer or fluorescence plate reader compatible with the assay format.

Protocol:

-

Cell Plating: Seed the engineered cells into a microplate.

-

Compound Addition: Add serial dilutions of NSC12404 to the cells.

-

Incubation: Incubate the plate for a period sufficient to allow for β-arrestin recruitment (typically 60-90 minutes) at 37°C.

-

Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow the signal to develop.

-

Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: The signal is directly proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the NSC12404 concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

NSC12404 is a valuable research tool for investigating the roles of LPA2 and LPA3 receptors in cellular signaling. Its characterization as a selective agonist, primarily acting through the Gq-calcium mobilization pathway, provides a solid foundation for further studies. The compound's anti-apoptotic properties warrant deeper investigation into the specific downstream effectors to fully understand its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued exploration of NSC12404 and other novel modulators of GPCR signaling.

References

Methodological & Application

Application Notes and Protocols for NSC12404 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC12404 is a small molecule identified as a weak but specific agonist of the Lysophosphatidic Acid Receptor 2 (LPA2)[1][2][3]. LPA signaling pathways are integral to various cellular processes, including proliferation, migration, and importantly, protection from apoptosis[2]. The LPA2 receptor subtype, in particular, has been identified as a key mediator of anti-apoptotic signals[2]. Therefore, NSC12404 serves as a valuable tool for investigating the role of LPA2 signaling in cell survival and other cancer-related phenotypes.

These application notes provide an overview of the known mechanism of action of NSC12404 and detailed protocols for its use in cell culture experiments, including assays for cell viability and apoptosis.

Mechanism of Action

NSC12404 functions as an agonist for the LPA2 receptor, a G protein-coupled receptor (GPCR). Upon binding, it is expected to activate downstream signaling cascades that can promote cell survival and inhibit programmed cell death (apoptosis). The study that identified NSC12404 used a calcium (Ca2+) mobilization assay to confirm its activity on cells engineered to express LPA receptors, with a screening concentration of 10 µM[3].

Data Presentation

Currently, there is limited publicly available quantitative data on the specific effects of NSC12404 on various cancer cell lines. The primary characterization has been its agonist activity at the LPA2 receptor. Researchers using this compound are encouraged to perform dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and assays.

Table 1: Summary of Known NSC12404 Activity

| Parameter | Value | Cell System | Reference |

| Mechanism of Action | Weak LPA2 Receptor Agonist | Stably transfected cell lines | [2][3] |

| Screening Concentration | 10 µM | LPA receptor-expressing cell lines | [3] |

Experimental Protocols

The following are detailed protocols for evaluating the effects of NSC12404 in cell culture. It is recommended to first perform a dose-response experiment to determine the optimal concentration range for your cell line of interest. Based on initial screening data, a starting range of 1 µM to 50 µM could be explored.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of NSC12404 on cell proliferation and viability.

Materials:

-

NSC12404 (dissolved in an appropriate solvent, e.g., DMSO)

-

Target cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of NSC12404 in complete medium. A suggested starting range is 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve NSC12404, e.g., 0.1% DMSO).

-

Carefully remove the medium from the wells and add 100 µL of the prepared NSC12404 dilutions or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if NSC12404 has anti-apoptotic effects, as suggested by its mechanism of action. This will require co-treatment with an apoptosis-inducing agent.

Materials:

-

NSC12404

-

An apoptosis-inducing agent (e.g., Staurosporine, Etoposide, or TRAIL)

-

Target cancer cell line(s)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the assay.

-

Incubate for 24 hours.

-

Treat cells with the following conditions (in triplicate):

-

Vehicle Control (no treatment)

-

NSC12404 alone (at a predetermined optimal concentration)

-

Apoptosis Inducer alone

-

NSC12404 + Apoptosis Inducer (pre-treat with NSC12404 for 1-2 hours before adding the inducer)

-

-

Incubate for the time required for the apoptosis inducer to take effect (typically 6-24 hours).

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

-

Visualizations

Caption: Proposed signaling pathway of NSC12404 via LPA2 receptor activation.

Caption: General experimental workflow for characterizing NSC12404 effects.

References

Application Notes and Protocols for NSC12404 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC12404 is a selective, non-lipid agonist for the lysophosphatidic acid receptor 2 (LPA₂) and an inhibitor of the LPA₃ receptor. As a modulator of these G protein-coupled receptors, NSC12404 is a valuable tool for investigating the roles of LPA₂ and LPA₃ signaling in various physiological and pathological processes, including cell proliferation, apoptosis, and migration. Accurate and consistent preparation of NSC12404 stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of NSC12404 stock solutions.

Physicochemical Properties and Solubility Data

A summary of the relevant physicochemical properties and solubility information for NSC12404 is presented in the table below. It is crucial to use this information for accurate stock solution preparation.

| Property | Value | Source |

| Chemical Name | 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid | N/A |

| CAS Number | 5411-64-3 | [1] |

| Molecular Formula | C₂₁H₁₃NO₄ | [1] |

| Molecular Weight | 343.33 g/mol | Calculated |

| Appearance | Crystalline solid | |

| Solubility in DMSO | > 5 mg/mL | [2] |

| Storage Temperature | -20°C (as solid and stock solution) | [1][2] |

Experimental Protocols

Materials and Equipment

Materials:

-

NSC12404 powder

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Sterile, filtered pipette tips

Equipment:

-

Analytical balance

-

Vortex mixer

-

Calibrated micropipettes

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of a 10 mM NSC12404 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of NSC12404 in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell-based assays and other experiments.

Procedure:

-

Equilibrate NSC12404 to Room Temperature: Before opening, allow the vial of NSC12404 powder to warm to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

-

Weigh the Compound: In a fume hood or on a designated weighing station, carefully weigh out the desired amount of NSC12404 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.43 mg of NSC12404.

-

Calculation:

-

Molecular Weight (MW) = 343.33 g/mol

-

Desired Concentration (C) = 10 mM = 0.010 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 343.33 g/mol = 0.00343 g = 3.43 mg

-

-

-

Dissolve in DMSO: Transfer the weighed NSC12404 powder to a sterile amber microcentrifuge tube or vial. Add the calculated volume of anhydrous DMSO. For 3.43 mg of NSC12404, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the compound. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Storage: Store the aliquots at -20°C for long-term storage.[1][2] When stored properly, the DMSO stock solution should be stable for several months.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps for the preparation of the NSC12404 stock solution.

Caption: Workflow for preparing NSC12404 stock solution.

Signaling Pathway

NSC12404 acts as a selective agonist for the LPA₂ receptor and an inhibitor of the LPA₃ receptor. The diagram below depicts a simplified signaling pathway downstream of LPA₂ activation, which often involves the Gαq/11, Gα12/13, and Gαi/o pathways, leading to various cellular responses.

Caption: NSC12404-mediated LPA₂ receptor signaling.

References

NSC12404 solubility in DMSO and other solvents

Application Notes and Protocols for NSC12404

Audience: Researchers, scientists, and drug development professionals.

Introduction: